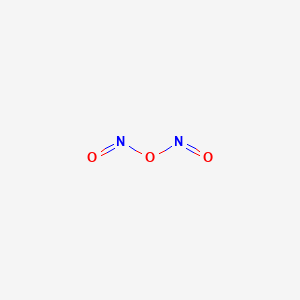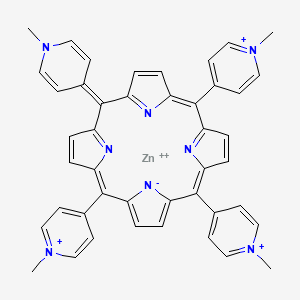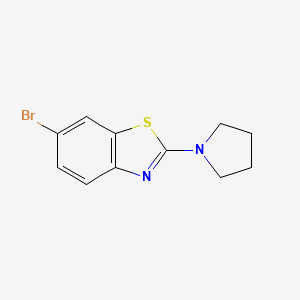
2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone is a natural product found in Streptomyces griseosporeus with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone, also known as COTC, has been extensively studied for its antitumor properties. Research indicates that COTC exhibits significant in vitro cytotoxicity against various tumor cell lines, including those of mouse and human origin. The compound and its analogs have been found to react readily with glutathione, which plays a crucial role in their antitumor activity. This interaction with glutathione seems to be a key factor in the compound's cytotoxic effects against cancer cells, with the required concentrations for 50% cell kill (ID50 values) ranging from 0.5-44 μM depending on the specific analog and tumor line tested (Aghil et al., 1992).
Chemical Reactivity with SH-compounds
COTC's structure and chemical reactivity have been closely examined. It shows a notable tendency to be displaced by SH-compounds, such as glutathione. This unique reactivity is believed to underpin its biological activity, especially in the context of glyoxalase I inhibition (Chimura et al., 1975).
Alternative Mechanism of Antitumor Activity
Recent studies suggest that the antitumor activity of COTC might not be solely due to glyoxalase I inhibition, as previously assumed. Instead, it may involve its role as a substrate for human glutathionyl transferase, leading to the formation of a highly electrophilic glutathionylated compound capable of covalently modifying proteins and nucleic acids, essential for cancer cell functioning (Hamilton et al., 2002).
Synthesis and Structural Analysis
The synthesis of COTC and its analogs has been achieved through various methods, including from (-)-quinic acid and other starting materials. These synthetic approaches have been instrumental in creating derivatives for further study and potential therapeutic applications (Shing & Tang, 1990).
Potential as Targeted Cancer Therapy
Advances in understanding COTC's mechanism of action have led to the development of derivatives designed for targeted cancer therapy. For instance, an estradiol conjugate of a COTC analog has been synthesized for tissue-selective cancer chemotherapy, leveraging the compound's revised mechanism of action (Oaksmith & Ganem, 2009).
Alkylation of Nucleic Acids
COTC has been shown to be capable of alkylating oligonucleotides, supporting the hypothesis that its antitumor activity stems from the alkylation of nucleic acids and proteins critical for cell function, rather than from inhibition of glyoxalase I (Zhang et al., 2002).
Role in Glutathione Transferase-Catalyzed Reactions
The compound has been studied in the context of reactions catalyzed by human glutathione transferase. These studies have provided insights into the metabolic processing of COTC derivatives, which could have implications for the treatment of multidrug-resistant tumors (Hamilton et al., 2003).
Eigenschaften
CAS-Nummer |
62532-49-4 |
|---|---|
Produktname |
2-Crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone |
Molekularformel |
C11H14O6 |
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
[(3R,4R,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11+/m1/s1 |
InChI-Schlüssel |
PSJQCAMBOYBQEU-KHSNLZPESA-N |
Isomerische SMILES |
C/C=C/C(=O)OCC1=C[C@H]([C@H]([C@H](C1=O)O)O)O |
SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Kanonische SMILES |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Synonyme |
2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone 2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex- 2-enone, (3R-(3alpha,4alpha,5alpha))-isomer COTC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)
![N'-[(1E)-pyridin-2-ylmethylene]isonicotinohydrazide](/img/structure/B1236741.png)


![6-acetyl-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1236744.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(1-pyrrolidinyl)-2-quinoxalinyl]thio]acetamide](/img/structure/B1236746.png)
![(3R,4R,5R)-2-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1236748.png)

